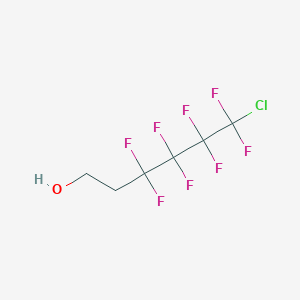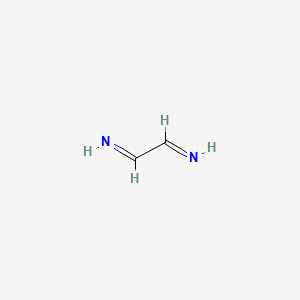![molecular formula C24H16N2O6 B14265613 Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 137964-13-7](/img/structure/B14265613.png)
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(cyanatomethyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the aromatic family, known for its stability and unique chemical properties due to the conjugated π-electron system of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by a nucleophilic substitution reaction to introduce the cyanatomethyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets through its aromatic and nitrile groups. The aromatic ring can participate in π-π interactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .
Comparación Con Compuestos Similares
Bis(benzene)chromium: A compound with a similar aromatic structure but with chromium as a central metal atom.
1,4-Bis(phenylethynyl)benzene: Another aromatic compound with ethynyl groups instead of cyanatomethyl groups.
Uniqueness: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is unique due to the presence of both cyanatomethyl and ester groups, which provide a combination of reactivity and stability. This makes it versatile for various applications in synthesis and material science .
Propiedades
Número CAS |
137964-13-7 |
|---|---|
Fórmula molecular |
C24H16N2O6 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H16N2O6/c25-15-29-13-17-1-9-21(10-2-17)31-23(27)19-5-7-20(8-6-19)24(28)32-22-11-3-18(4-12-22)14-30-16-26/h1-12H,13-14H2 |
Clave InChI |
VQNOAXKHWHFLOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC#N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)COC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
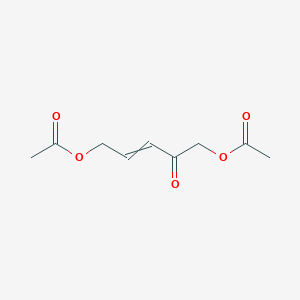

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
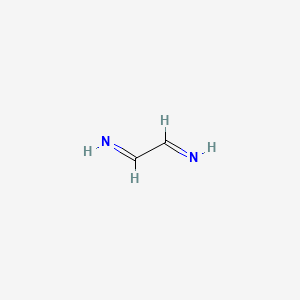
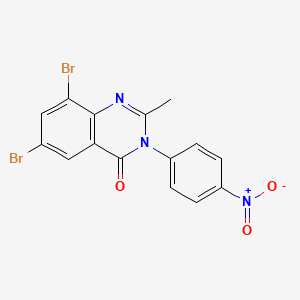

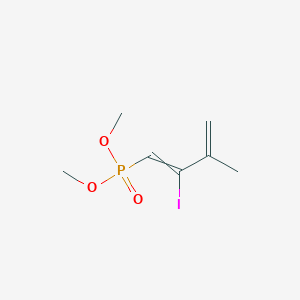
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
